N,N-diethyl-6-methylpyridin-2-amine

描述

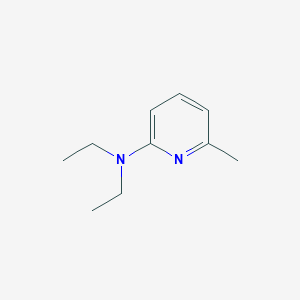

Structure

3D Structure

属性

IUPAC Name |

N,N-diethyl-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-4-12(5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFANSXFGLZTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452487 | |

| Record name | 6-diethylamino-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166597-29-1 | |

| Record name | 6-diethylamino-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Applications and Reaction Mechanisms

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on metal complexes with tailored ligands. The nitrogen atoms in N,N-diethyl-6-methylpyridin-2-amine can act as effective coordination sites for a variety of transition metals, making it a candidate for ligand-accelerated catalysis.

Oxidation Reactions Catalyzed by Metal Complexes

Currently, there is no specific information in the public domain detailing the use of this compound as a ligand in metal-catalyzed oxidation reactions. However, the broader class of aminopyridine ligands has been employed in such transformations. These ligands can stabilize high-valent metal centers that are often key intermediates in oxidation catalysis. The electronic and steric properties of the ligand, such as the electron-donating nature of the diethylamino and methyl groups in the target compound, could influence the reactivity and selectivity of a potential metal catalyst. Further research would be required to explore and characterize the activity of this compound-metal complexes in this domain.

Hydrogenation and Asymmetric Transfer Hydrogenation Catalysis

A Chinese patent mentions the use of this compound in a process involving a hydrogenation reaction. google.com Unfortunately, the available information does not specify the exact role of the compound—whether it acts as a ligand for a metal catalyst, a precursor, or a base.

In the broader context of hydrogenation, ruthenium, rhodium, and iridium complexes with nitrogen-containing ligands are widely used. For asymmetric transfer hydrogenation, chiral ligands are essential to induce enantioselectivity. While this compound is achiral, it could potentially be used as a ligand in non-asymmetric hydrogenation or as a component in the synthesis of more complex chiral ligands. The steric bulk provided by the diethylamino and methyl groups could influence the coordination environment around a metal center, which in turn can affect the catalytic activity and selectivity.

Water Splitting Catalysis

No published research specifically documents the application of this compound in water splitting catalysis. This field typically employs robust ligands that can withstand the harsh oxidative and reductive conditions of the water splitting cycle. While pyridine-containing molecules have been investigated as components of molecular catalysts for water splitting, the stability and efficacy of complexes involving this compound for this purpose remain to be experimentally determined.

Ethylene (B1197577) Oligomerization and Polymerization

There is no direct evidence in the scientific literature for the use of this compound as a ligand in ethylene oligomerization or polymerization. Catalysts for these processes, often based on chromium, titanium, or zirconium, are highly sensitive to the ligand architecture. The coordination of the ligand influences the propagation and termination steps of the polymerization, thereby controlling the molecular weight and branching of the resulting polymer. While aminopyridine scaffolds have been explored, the specific substitution pattern of this compound would need to be investigated to assess its potential in this area.

Metal-Free Catalysis and Organocatalysis

This compound possesses a basic nitrogen atom on the pyridine (B92270) ring and a tertiary amine, suggesting its potential use as a Brønsted or Lewis base in organocatalysis. Such bases can activate substrates and reagents in a variety of metal-free transformations. However, there are currently no studies available that have specifically investigated or reported the use of this compound as an organocatalyst. Its efficacy would depend on its basicity, steric hindrance, and ability to participate in specific catalytic cycles.

Mechanistic Elucidation of Catalytic Cycles

Due to the lack of specific applications of this compound in the aforementioned catalytic reactions, there are no mechanistic studies available that elucidate its role in a catalytic cycle. Mechanistic investigations, often involving techniques like spectroscopy and computational studies, are crucial for understanding how a ligand influences the activity and selectivity of a catalyst. Such studies would be a necessary step in developing any potential catalytic applications for this compound.

Computational and Theoretical Investigations of N,n Diethyl 6 Methylpyridin 2 Amine and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For aminopyridine derivatives, DFT methods are extensively used to predict their behavior and characteristics with a high degree of accuracy.

Geometry Optimization and Molecular Structure Prediction

The first step in the computational analysis of a molecule like N,N-diethyl-6-methylpyridin-2-amine is the optimization of its geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Various DFT functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to perform these calculations. researchgate.net

For instance, in a study on 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788), DFT calculations were used to determine their equilibrium geometries. researchgate.net The calculated bond lengths and angles were found to be in good agreement with experimental data where available. For example, in a monohydrate arsenate salt of 4-aminopyridine, the experimentally determined C-N and C-C bond lengths were in the ranges of 1.311–1.390 Å and 1.363–1.423 Å, respectively. The theoretical values predicted by the B3LYP method were closely aligned, with ranges of 1.341–1.472 Å and 1.373–1.420 Å, respectively. nih.gov This demonstrates the reliability of DFT in predicting the structural parameters of aminopyridine derivatives.

Table 1: Comparison of Experimental and Theoretical Bond Parameters for a 4-Aminopyridine Derivative

| Parameter | Experimental Value (Å) | Theoretical Value (Å) (B3LYP) |

|---|---|---|

| C-N Bond Lengths | 1.311–1.390 | 1.341–1.472 |

| C-C Bond Lengths | 1.363–1.423 | 1.373–1.420 |

| Reference | nih.gov | nih.gov |

Electronic Structure Analysis: Molecular Orbitals (HOMO, LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. scirp.org

In computational studies of aminopyridine derivatives, the HOMO and LUMO energies are calculated to understand their electronic behavior. For example, in a study of quinoline (B57606) (benzo[b]pyridine), the HOMO-LUMO energy gap was calculated to be -4.83 eV, indicating its potential for charge transfer interactions within the molecule. scirp.org For other substituted purines, which share heterocyclic nitrogen features with aminopyridines, the HOMO can be localized on an electron-rich aryltriazole moiety, while the LUMO is confined to the purine (B94841) fragment, demonstrating how substitutions can tailor the electronic properties. nih.gov These calculations are vital for designing molecules with specific electronic characteristics.

Table 2: Frontier Molecular Orbital Energies for Quinoline

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap | -4.83 |

| Reference | scirp.org |

Theoretical Vibrational Frequencies and Spectroscopic Data Correlation

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can predict the positions of spectral bands corresponding to different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For 4-aminopyridine and 3,4-diaminopyridine, a detailed interpretation of their infrared and Raman spectra was achieved through DFT calculations, with the potential energy distribution (P.E.D) being used to assign the vibrational modes. researchgate.net Similarly, for pyridine-2,6-dicarbonyl dichloride, the calculated vibrational wavenumbers using the B3LYP/6-311+G(d,p) method showed good agreement with the experimental FT-IR and FT-Raman spectra. elixirpublishers.com For instance, the characteristic C-H stretching vibrations in heterocyclic aromatic compounds are expected in the 3000–3100 cm⁻¹ region, a prediction that aligns well with experimental observations for aminopyridine derivatives. nih.gov

Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

To understand the reactive behavior of a molecule, various reactivity descriptors derived from DFT are employed. These include electronegativity, chemical hardness, and the electrophilicity index. scirp.org Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

The MEP surface plots the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. cornell.edu In a study of substituted pyridines, MEP analysis revealed that the accessibility of the region near the cyclic nitrogen is significantly influenced by the position of the amino substituent. cornell.edu For 2-aminopyridine (B139424), the proximal substitution of the amino group was found to reduce the accessibility of the cyclic nitrogen. cornell.edu Such insights are crucial for predicting the outcomes of chemical reactions and understanding the biological activity of these compounds.

Advanced Quantum Chemical Calculations

Beyond standard DFT, more advanced quantum chemical calculations can provide even greater accuracy and insight into the properties of this compound and its derivatives. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can offer a more refined description of electron correlation effects.

For complex systems, such as those involving proton transfer or excited states, advanced methods are often necessary. For example, in the study of the NNHNN+ cation, second-order vibrational perturbation theory (VPT2) was employed to compute anharmonic vibrational frequencies. nasa.gov For certain vibrational modes, these advanced calculations provide results that are in better agreement with experimental data than standard harmonic approximations. These higher-level calculations are essential for a precise understanding of the molecule's quantum mechanical behavior.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, interactions with other molecules (like solvents or biological macromolecules), and other time-dependent phenomena.

For 2-aminopyridine derivatives, MD simulations have been used to investigate their binding interactions with biological targets, such as enzymes. tandfonline.com In a study of novel 2-aminopyridine derivatives as potential JAK2 inhibitors, 100-nanosecond MD simulations were performed to analyze the stability of the ligand-protein complex and to understand the key interactions that stabilize the binding. tandfonline.com These simulations are invaluable for drug design and for understanding the molecular basis of a compound's biological activity.

Non-Covalent Interaction Analysis (AIM, RDG)

The AIM analysis, developed by Richard Bader, is based on the topological analysis of the electron density (ρ(r)). Critical points in the electron density, where the gradient is zero, are located and characterized. For non-covalent interactions, bond critical points (BCPs) found between atoms are of particular interest. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature and strength of the interaction. A low ρ and a small, positive ∇²ρ are indicative of closed-shell interactions, which include hydrogen bonds, van der Waals forces, and dihydrogen bonds.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. It is particularly useful for visualizing weak non-covalent interactions. A plot of the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix allows for the clear distinction between different types of interactions. Regions of the plot corresponding to strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes) can be identified and visualized in real space as colored isosurfaces.

For a molecule like this compound, one would expect to find several types of non-covalent interactions. Intramolecular interactions could occur between the hydrogen atoms of the ethyl groups and the nitrogen atom of the pyridine (B92270) ring, or between the methyl group and the diethylamino group. Intermolecularly, in a condensed phase, N-H···N hydrogen bonds (if any protonation occurs), C-H···N interactions, and π-π stacking between pyridine rings would be anticipated to play a significant role in the supramolecular assembly.

A computational study on a co-crystal of 2-amino-6-methylpyridine (B158447) with succinic acid revealed the presence of strong N-H···O and O-H···O hydrogen bonds that dictate the crystal packing. researchgate.net The Hirshfeld surface analysis in that study showed that H···H, O···H, and C···H contacts were the most significant intermolecular interactions. researchgate.net Similarly, a theoretical study on aminopyridines highlighted the importance of charge distribution in determining intermolecular interactions. researchgate.net

To illustrate the kind of data obtained from such analyses, the following table presents hypothetical AIM and RDG parameters for plausible non-covalent interactions in a dimer of a substituted aminopyridine derivative, based on values reported for similar systems in the literature.

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Sign(λ₂)ρ | Interaction Nature |

| C-H···N | 0.015 | 0.045 | -0.012 | Weak Hydrogen Bond |

| C-H···π | 0.010 | 0.030 | -0.008 | van der Waals |

| π-π stacking | 0.008 | 0.025 | -0.005 | van der Waals |

| N···H (repulsive) | 0.005 | 0.015 | 0.004 | Steric Repulsion |

This table is illustrative and presents typical values for analogous systems. Specific values for this compound would require dedicated computational studies.

Theoretical Insights into Reaction Pathways and Mechanisms

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights into transition states, intermediates, and the energetics of reaction pathways. For this compound, theoretical investigations can elucidate its synthesis, reactivity, and potential transformations.

One of the common synthetic routes to aminopyridines is the Chichibabin reaction, which involves the amination of pyridine. Theoretical studies can model the reaction mechanism, identifying the key intermediates and transition states, and calculating the activation energies for each step. For substituted pyridines, these calculations can predict the regioselectivity of the reaction.

Furthermore, the reactivity of the amino group in this compound can be explored theoretically. For instance, its reaction with electrophiles can be modeled to understand the factors influencing the site of attack (N-alkylation vs. ring substitution). Density Functional Theory (DFT) calculations are frequently employed for this purpose, as they provide a good balance between computational cost and accuracy.

A proposed mechanism for the formation of 2-aminopyridine derivatives from enaminones and primary amines involves a series of steps including Knoevenagel condensation, reaction with the amine at a nitrile group, and subsequent cyclization and aromatization. nih.gov Theoretical calculations can be used to validate such proposed mechanisms by determining the thermodynamic and kinetic feasibility of each step.

For instance, a computational study on the reaction of 4-aminopyridine with halogens has shown how different reaction pathways can be followed depending on the reagent, leading to either charge-transfer complexes or ionic products. acs.org Such studies often involve locating the transition state structures and calculating their energies relative to the reactants and products.

The following table provides a hypothetical set of calculated thermodynamic and kinetic parameters for a proposed reaction step involving a substituted aminopyridine, illustrating the type of data generated from theoretical reaction pathway studies.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) |

| Nucleophilic Attack | -5.2 | 15.8 | -12.4 | 21.0 | -7.2 |

| Proton Transfer | -12.4 | 2.1 | -25.6 | 14.5 | -13.2 |

| Ring Closure | -25.6 | 10.3 | -40.1 | 35.9 | -14.5 |

This table is illustrative and presents typical values for analogous systems. Specific values for reactions involving this compound would require dedicated computational investigation.

Photophysical Properties and Their Modulation

Absorption and Emission Characteristics

Like most 2-aminopyridine (B139424) derivatives, N,N-diethyl-6-methylpyridin-2-amine is expected to absorb light in the ultraviolet (UV) region. This absorption corresponds to a π-π* electronic transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The presence of the strong N,N-diethylamino donor group is anticipated to shift this absorption to a longer wavelength (a bathochromic or red shift) compared to its parent compound, 2-aminopyridine.

Upon relaxation from the excited state, the molecule emits light, a process known as fluorescence. The key characteristic of this molecule is the expected large difference between the absorption and emission maxima, known as the Stokes shift. This large shift is a hallmark of a significant change in geometry and electronic distribution between the ground and excited states, typically involving intramolecular charge transfer. Studies on various 2-amino-3-cyanopyridine (B104079) derivatives show that their absorption and emission bands are sensitive to their chemical environment. sciforum.net

Fluorescence and Phosphorescence Phenomena

Fluorescence is the primary radiative decay pathway for this compound. The efficiency of this fluorescence, measured as the fluorescence quantum yield (ΦF), is highly dependent on the molecular environment. Unsubstituted 2-aminopyridine can exhibit a high quantum yield (approaching 0.60-0.66 in acidic media), making the aminopyridine scaffold a promising base for fluorescent molecules. edinst.comresearchgate.netnih.gov However, for D-A systems like the title compound, the quantum yield is often reduced in polar solvents due to the stabilization of a charge-transfer state that opens up efficient non-radiative decay pathways.

There is no available literature describing phosphorescence for this compound. In organic molecules of this type, the spin-orbit coupling required for efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁) is typically weak. Therefore, phosphorescence is not expected to be a significant de-excitation phenomenon at room temperature.

Thermally Activated Delayed Fluorescence Studies

Thermally activated delayed fluorescence (TADF) is a process that allows molecules to harvest triplet excitons for light emission, enhancing the efficiency of devices like organic light-emitting diodes (OLEDs). This phenomenon requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state via thermal energy, followed by conventional fluorescence.

While this compound possesses a donor-acceptor architecture, which is a prerequisite for many TADF emitters, there are no specific studies confirming that it exhibits TADF. The design of efficient TADF molecules requires careful tuning of the donor and acceptor strengths and their geometric arrangement to minimize ΔEST. Without experimental data, it is not possible to confirm if this specific compound meets the stringent criteria for TADF.

Intramolecular Charge Transfer (ICT) Mechanisms

The central photophysical process for this compound is Intramolecular Charge Transfer (ICT). Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. From this state, an electron is rapidly transferred from the electron-rich diethylamino group (donor) to the electron-deficient pyridine (B92270) ring (acceptor). nih.gov This creates a new excited state with significant charge separation, known as an ICT state.

This ICT state is often associated with a conformational change. For many similar molecules, the donor group twists relative to the acceptor ring to stabilize the charge separation and minimize orbital overlap, a mechanism known as Twisted Intramolecular Charge Transfer (TICT). nih.govnih.gov This twisting results in a highly polar excited state that is fundamentally different from the ground state, accounting for the large Stokes shift and high sensitivity to the environment. Studies on related 6-N,N-dialkylaminopurines show they exhibit dual fluorescence from both an LE and an ICT state, with the ICT process being ultrafast. nih.govresearchgate.net

Influence of Molecular Structure and Environmental Factors on Photophysics

The photophysical properties of ICT compounds are profoundly influenced by their surroundings, particularly solvent polarity. acs.orgacs.orgmdpi.com For this compound, the following effects are expected:

Solvent Polarity: In non-polar solvents (e.g., hexane), the formation of the highly polar ICT state is energetically unfavorable. Emission is therefore expected to be from the LE state, appearing at higher energy (bluer light) with a relatively high quantum yield. As solvent polarity increases (e.g., from diethyl ether to acetonitrile), the polar ICT state is stabilized, leading to a dramatic red-shift in the fluorescence emission. This stabilization also tends to increase the rate of non-radiative decay, causing a decrease in the fluorescence quantum yield.

Molecular Structure: The N,N-diethylamino group is a stronger electron donor than a simple amino or dimethylamino group, which enhances the driving force for ICT. The methyl group at the 6-position of the pyridine ring may introduce steric hindrance that could affect the twisting dynamics of the ICT process.

The expected solvent effects are summarized in the table below.

| Solvent | Polarity | Expected Emission Max (λem) | Stokes Shift | Expected Quantum Yield (ΦF) | Emitting State |

| Hexane | Low | Shorter Wavelength (Blue-shifted) | Small | High | Primarily LE |

| Diethyl Ether | Medium | Intermediate Wavelength | Medium | Medium | LE / ICT Mixture |

| Acetonitrile | High | Longer Wavelength (Red-shifted) | Large | Low | Primarily ICT |

Electronic Structure and Optical Property Relationships

The optical properties are a direct consequence of the molecule's electronic structure. In this donor-acceptor system, the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-donating N,N-diethylamino moiety. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting pyridine ring. researchgate.net

The initial absorption of light corresponds to the HOMO → LUMO transition. The energy of this transition dictates the color of light absorbed. Following excitation and the subsequent intramolecular charge transfer, the molecule relaxes into the ICT state, which has a different electronic configuration and geometry. The emission of a photon (fluorescence) from this relaxed ICT state back to the ground state has lower energy than the initial absorption, giving rise to the characteristic Stokes shift. The energy gap between the HOMO and LUMO can be tuned by modifying the donor or acceptor groups; narrowing this gap generally leads to absorption and emission at longer wavelengths. acs.org

常见问题

Q. What are the recommended laboratory methods for synthesizing N,N-diethyl-6-methylpyridin-2-amine?

Synthesis typically involves multi-step alkylation or substitution reactions. For example, analogous pyridine derivatives are synthesized via nucleophilic substitution using alkyl halides in the presence of bases like K₂CO₃ or LiHMDS. Purification may involve column chromatography or recrystallization, with purity validated by HPLC or NMR. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts like N-oxide derivatives .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Software suites like SHELXL (for refinement) and SHELXS (for structure solution) are widely used. Key parameters include R-factor (<0.05 for high-quality data), data-to-parameter ratios (>10:1), and validation tools like PLATON to check for twinning or disorder .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions and amine proton environments.

- IR : Identify amine N–H stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula. Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) resolves ambiguities .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data be resolved during characterization?

- Data Contradictions : For NMR, compare experimental results with DFT-predicted spectra (Gaussian, ORCA). For crystallography, re-examine data for twinning (using CELL_NOW) or refine alternative conformers.

- Thermodynamic Stability : Use differential scanning calorimetry (DSC) or NIST-derived ΔfH° values to assess stability under varying pH/temperature .

Q. What design principles optimize this compound as a ligand in transition-metal complexes?

- Steric and Electronic Tuning : The pyridine N and amine groups act as electron donors. Substituents (e.g., methyl at C6) influence steric bulk and metal coordination geometry.

- Complex Characterization : Employ X-ray crystallography, UV-vis (for d-d transitions), and cyclic voltammetry to study redox properties. Compare with analogs like Bis[(6-methylpyridin-2-yl)methyl]amine, which forms stable Co(II)/Ni(II) complexes .

Q. How do solvent effects and reaction kinetics impact the synthesis of derivatives?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps.

- Kinetic Studies : Use in situ IR or HPLC to monitor reaction progress. For example, 2-aminopyridine derivatives show slower kinetics in protic solvents due to H-bonding .

Q. What computational methods predict the biological or catalytic activity of this compound?

- Molecular Docking : Screen against targets like acetylcholinesterase (PDB ID 4EY7) using AutoDock Vina.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in catalytic cycles (e.g., Suzuki-Miyaura coupling) .

Comparative and Mechanistic Questions

Q. How does this compound compare to similar amines in ligand efficiency?

- Donor Strength : Pyridine-based ligands (e.g., 2,2'-bipyridine) typically show stronger σ-donation than aliphatic amines.

- Case Study : Bis[(6-methylpyridin-2-yl)methyl]amine forms more stable Zn(II) complexes than N,N-diethyl variants due to chelate effect .

Q. What mechanistic insights guide the compound’s application in catalysis or drug discovery?

- Catalysis : In Pd-catalyzed cross-coupling, the amine may stabilize intermediates via hemilabile binding.

- Drug Design : Structural analogs (e.g., imidazo[1,2-a]pyridines) inhibit kinases; evaluate via enzyme assays (IC50) and ADMET profiling .

Data Validation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。